Methyl p-(3-Butenyloxy)benzoate

Thermal Stability Physicochemical Property Volatility

Methyl p-(3-Butenyloxy)benzoate (CAS 115022-65-6) is a para-substituted benzoate ester characterized by a 3-butenyloxy chain attached to the aromatic ring. Its molecular formula is C12H14O3, with a molecular weight of 206.24 g/mol.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B8753332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl p-(3-Butenyloxy)benzoate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCCC=C
InChIInChI=1S/C12H14O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h3,5-8H,1,4,9H2,2H3
InChIKeyQAXABFBQCRILRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl p-(3-Butenyloxy)benzoate (CAS 115022-65-6): Procurement-Relevant Physicochemical and Structural Baseline


Methyl p-(3-Butenyloxy)benzoate (CAS 115022-65-6) is a para-substituted benzoate ester characterized by a 3-butenyloxy chain attached to the aromatic ring. Its molecular formula is C12H14O3, with a molecular weight of 206.24 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the development of liquid crystalline materials and functional polymers [1]. The presence of the terminal alkene in the butenyloxy side chain distinguishes it from simple alkyl or allyl ethers, offering a unique handle for further chemical modification via addition reactions. The following evidence guide provides a comparative analysis to inform scientific selection and procurement decisions.

Why Methyl p-(3-Butenyloxy)benzoate Cannot Be Directly Substituted by Common Analogs in Material Synthesis


Generic substitution among para-substituted benzoate esters is often not feasible due to the distinct influence of the alkoxy chain on key material properties such as mesophase behavior, thermal stability, and reactivity [1]. The specific length and terminal unsaturation of the 3-butenyloxy group in this compound directly dictates its performance in applications like liquid crystal elastomers and crosslinked polymer networks . For instance, a shift from a 3-butenyloxy to a 2-propenyloxy (allyl) chain alters the steric and electronic environment, impacting the molecule's packing and its reaction kinetics in thiol-ene or hydrosilylation chemistries. The following quantitative evidence details these critical differences, highlighting why selecting the precise methyl p-(3-butenyloxy)benzoate structure is essential for reproducible results and targeted material properties.

Quantitative Differentiation of Methyl p-(3-Butenyloxy)benzoate Against Closest Analogs


Thermal Property Divergence: Predicted Boiling Point vs. Allyl Analog

While the allyl analog (methyl 4-(2-propenyloxy)benzoate) is predicted to have a boiling point of 321.1±21.0 °C , the target compound, methyl p-(3-butenyloxy)benzoate, is predicted to have a significantly lower boiling point of 305.5±25.0 °C . This difference suggests altered intermolecular forces and volatility, which can be a critical factor in processing techniques like vacuum deposition or melt processing.

Thermal Stability Physicochemical Property Volatility

Molecular Weight Advantage Over Ethyl Ester Analog for Volatile-Phase Applications

The target compound, methyl p-(3-butenyloxy)benzoate, has a molecular weight of 206.24 g/mol . This is lower than the ethyl ester analog, ethyl 4-(3-butenyloxy)benzoate, which has a molecular weight of 220.26 g/mol . The 14 g/mol difference is due to the replacement of a methyl group with an ethyl group on the ester.

Molecular Weight Volatility Processability

Unique Alkene Spacer Length Dictates Reactivity in Crosslinking Applications

The 3-butenyloxy group provides a specific spacer length between the reactive alkene and the benzoate core. This differentiates it from both shorter-chain (e.g., allyloxy) and longer-chain alkenyloxy analogs. This spacing is critical for achieving the desired network architecture in liquid crystal elastomers, where the flexibility and distance of the crosslinking site from the mesogenic core directly influence the material's actuation properties [1]. The specific structure enables its use as a building block for side-chain liquid crystalline polymers (SCLCPs) with tailored properties .

Click Chemistry Crosslinking Polymer Chemistry

Recommended Application Scenarios for Methyl p-(3-Butenyloxy)benzoate Based on Differential Evidence


Synthesis of Tailored Liquid Crystal Monomers and Elastomers

Based on its structural role in materials like 4-Methoxyphenyl 4-(3-butenyloxy)benzoate (MBB) , this compound is a preferred starting material for synthesizing custom liquid crystalline monomers. The specific 3-butenyloxy tail provides an optimal balance of flexibility and reactivity for creating side-chain liquid crystal polymers with tunable thermal and optical properties. The evidence of its utility in generating liquid crystal elastomer fibers with specific actuation temperatures and work capacities [1] supports its selection over shorter or longer chain analogs for achieving precise material performance.

Development of Crosslinked Polymer Networks via Thiol-Ene Chemistry

The terminal alkene of the 3-butenyloxy group is a highly efficient handle for thiol-ene click chemistry . This enables the creation of well-defined, crosslinked polymer networks under mild, orthogonal conditions. The specific spacer length of the butenyloxy chain, compared to a propenyloxy (allyl) group, can be exploited to fine-tune network mesh size and mechanical properties, making it a strategic choice for formulating elastomers, coatings, and hydrogels with controlled architecture [1].

Precursor for Functionalized Benzoate Derivatives in Materials Science

The methyl ester group serves as a versatile synthetic handle, allowing for facile conversion to other functional groups (e.g., acids, amides) or to more complex esters via transesterification . This makes methyl p-(3-butenyloxy)benzoate a highly adaptable platform for constructing a library of para-substituted benzoate derivatives. Its procurement is justified when a project requires a common, modifiable core with a specific alkenyloxy substituent for downstream functionalization, streamlining the synthesis of diverse material candidates [1].

Calibration Standard or Model Compound for Volatile Ester Analysis

Given its predicted boiling point of 305.5±25.0 °C , this compound resides in a volatility range distinct from its allyl analog. This property makes it a suitable candidate for use as a calibration standard or a model compound in gas chromatography (GC) or thermal gravimetric analysis (TGA) when studying the behavior of moderately volatile aromatic esters. Its specific retention time and thermal degradation profile can serve as a reference point in method development and quality control for related materials.

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